

Chemical structure and properties of 7-O-Methyleucomol

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Compound of Interest

Compound Name: 7-O-Methyleucomol

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7-O-Methyleucomol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-Methyleucomol is a naturally occurring homoisoflavanone, a class of phenolic compounds, isolated from the bulbs of plants belonging to the Hyacinthaceae family, notably *Eucomis bicolor*. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **7-O-Methyleucomol**. The document includes detailed information on its spectroscopic characterization, along with a summary of its known cytotoxic and antimicrobial properties. Experimental methodologies for isolation and biological evaluation are also discussed to support further research and development efforts.

Chemical Structure and Properties

7-O-Methyleucomol is characterized by a 3-benzyl-4-chromanone core structure. The systematic name for this compound is (R)-3-(4-hydroxybenzyl)-5,8-dihydroxy-7-methoxy-4-chromanone.

Table 1: Physicochemical and Spectroscopic Data for **7-O-Methyleucomol**

| Property | Value | Reference |
|--|--|-----------|
| Chemical Formula | C ₁₈ H ₁₈ O ₆ | |
| Molecular Weight | 330.33 g/mol | |
| CAS Number | 17934-15-5 | |
| Appearance | Oil | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Optical Rotation | [α] _D ²⁴ = -26° (c 1.0, CHCl ₃) | |
| UV (EtOH) λ _{max} (log ε) | 215 (4.56), 294 (4.24), 335 (sh, 3.65) nm | |
| IR (KBr) ν _{max} | 3400, 1640, 1600, 1460, 1300, 1200, 1120, 1020, 840 cm ⁻¹ | |
| ¹ H-NMR (60 MHz, CDCl ₃) δ (ppm) | 11.1 (s, 1H, OH-5), 6.90 (d, J=8 Hz, 2H, H-2', H-6'), 6.65 (d, J=8 Hz, 2H, H-3', H-5'), 6.05 (s, 1H, H-6), 4.1-3.6 (m, 3H, H-2, H-3), 3.75 (s, 3H, OCH ₃ -7), 2.8-2.5 (m, 2H, CH ₂ -9) | |
| Mass Spectrometry (m/z) | 330 (M ⁺), 224, 211, 198, 181, 107 | |

Biological Activities

Homoisoflavanones, including **7-O-Methyleucomol**, have garnered interest for their potential pharmacological activities. Research has primarily focused on their cytotoxic and antimicrobial properties.

Cytotoxic Activity

Studies on various homoisoflavanones isolated from the Hyacinthaceae family have demonstrated significant cytotoxic effects against a range of human cancer cell lines. While specific IC₅₀ values for **7-O-Methyleucomol** are not extensively reported in publicly available literature, related compounds have shown potent activity. For instance, 3-dehydroxy-3'-hydroxyeucomol, a structurally similar homoisoflavonoid, exhibited IC₅₀ values of 5.36 µM against MDA-MB-231 (breast cancer) and 2.52 µM against OVCAR3 (ovarian cancer) cell lines.[2] Another study on homoisoflavonoids from *Bellevalia flexuosa* reported IC₅₀ values as low as 3.6 µM against the MDA-MB-231 cell line for some of its isolated compounds.[3] These findings suggest that the homoisoflavanone scaffold, shared by **7-O-Methyleucomol**, is a promising pharmacophore for the development of novel anticancer agents. Further investigation into the specific cytotoxic profile of **7-O-Methyleucomol** is warranted.

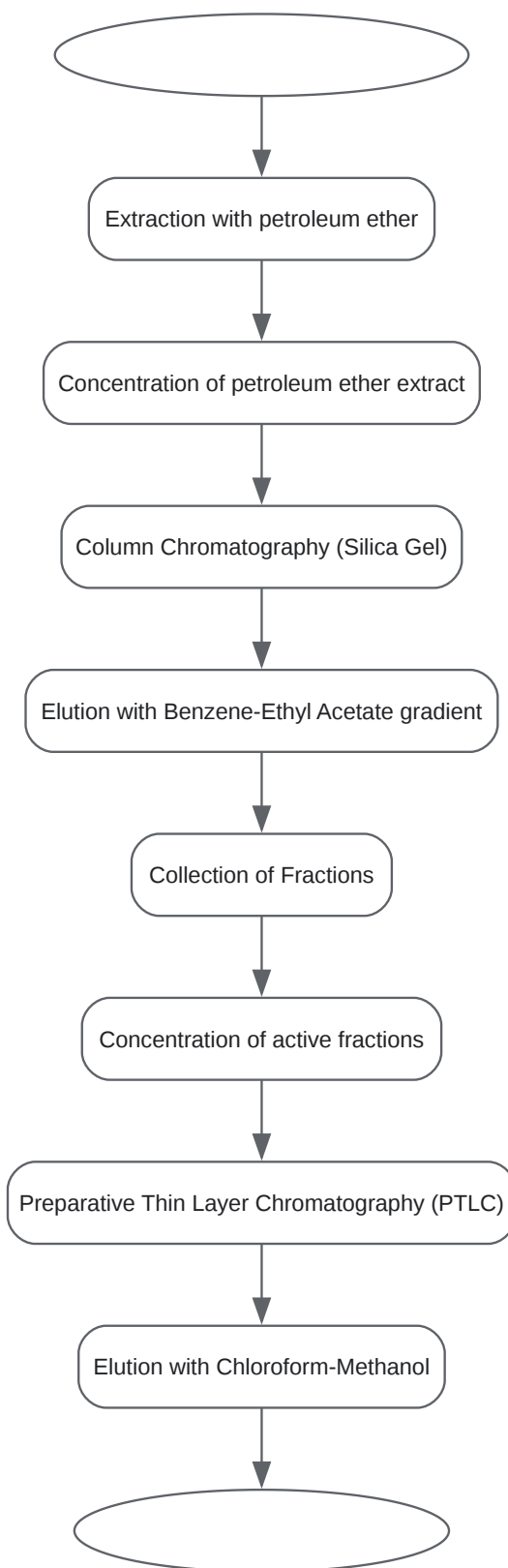
Antimicrobial Activity

The antimicrobial potential of homoisoflavanones has also been explored. Extracts from *Eucomis* species have shown activity against Gram-positive bacteria, particularly *Staphylococcus aureus*. [4][5] A study on thirteen homoisoflavanones from six Hyacinthaceae species demonstrated antibacterial activity against *Staphylococcus aureus*. [1] While the specific minimum inhibitory concentration (MIC) for **7-O-Methyleucomol** is not detailed in the available literature, the collective evidence suggests that this class of compounds possesses antimicrobial properties that merit further investigation.

Experimental Protocols

Isolation of 7-O-Methyleucomol from *Eucomis bicolor*

The following is a generalized protocol based on methods for isolating homoisoflavanones from plant material.



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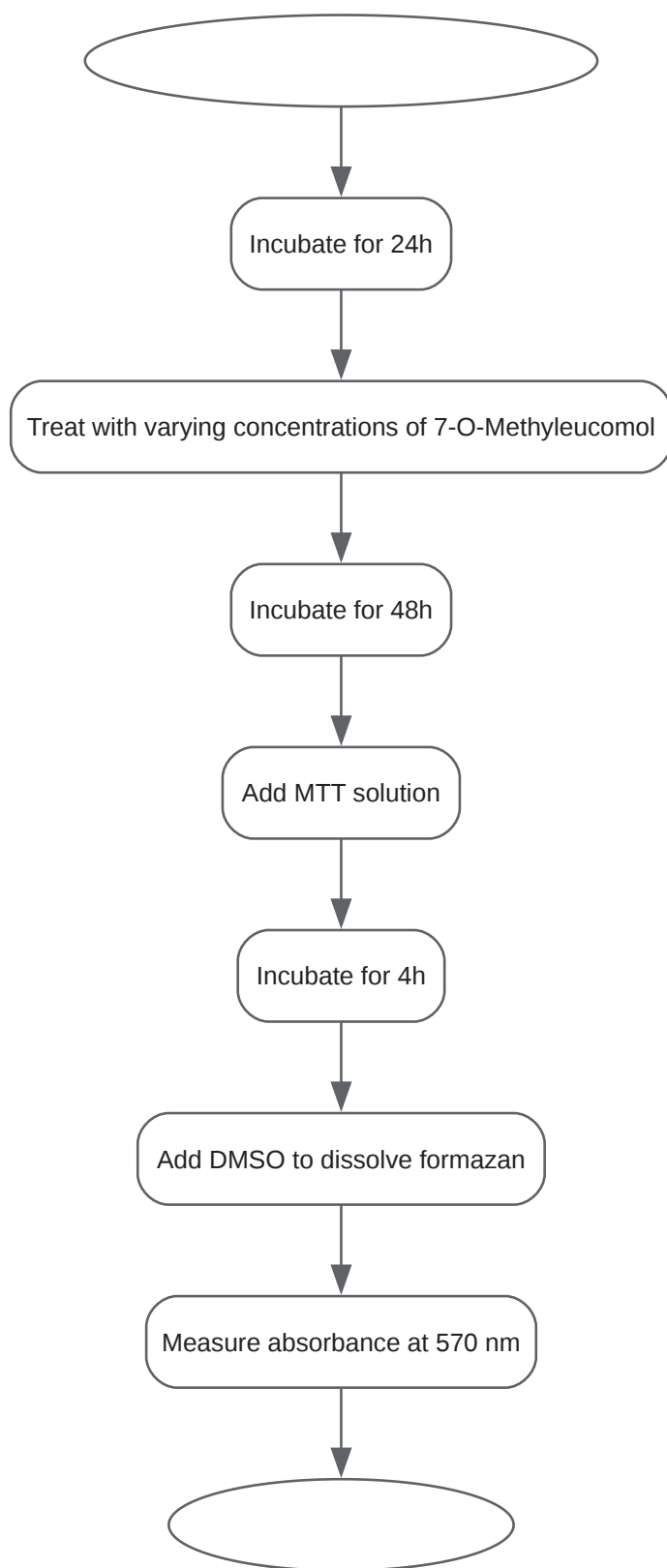
Caption: General workflow for the isolation of **7-O-Methyleucomol**.

Methodology:

- **Extraction:** Fresh bulbs of *Eucomis bicolor* are homogenized and extracted with petroleum ether at room temperature. The extraction is typically repeated multiple times to ensure exhaustive recovery of the compounds.
- **Concentration:** The combined petroleum ether extracts are concentrated under reduced pressure to yield a crude extract.
- **Column Chromatography:** The crude extract is subjected to column chromatography on silica gel.
- **Elution:** The column is eluted with a solvent gradient, such as benzene-ethyl acetate, to separate the components based on polarity.
- **Fraction Collection:** Fractions are collected and monitored by thin-layer chromatography (TLC).
- **Purification:** Fractions containing the compound of interest are combined, concentrated, and further purified by preparative thin-layer chromatography (PTLC) using a solvent system like chloroform-methanol to yield pure **7-O-Methyleucomol**.

In Vitro Cytotoxicity Assay (MTT Assay)

The following protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of **7-O-Methyleucomol** on cancer cell lines.



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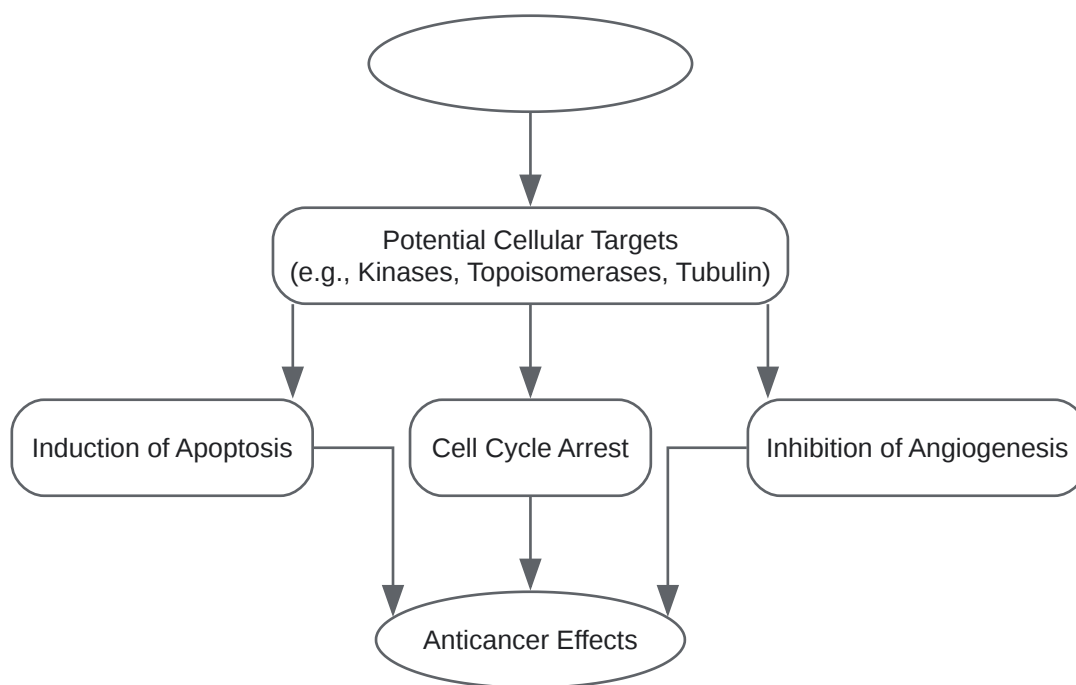
Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.

Methodology:

- **Cell Seeding:** Human cancer cells (e.g., MDA-MB-231, OVCAR3) are seeded in 96-well plates at an appropriate density and allowed to attach for 24 hours.
- **Treatment:** The cells are then treated with various concentrations of **7-O-Methyleucomol** (typically in a series of dilutions) and a vehicle control (e.g., DMSO).
- **Incubation:** The plates are incubated for a specified period, commonly 48 or 72 hours.
- **MTT Addition:** After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.
- **Solubilization:** The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured using a microplate reader at a wavelength of 570 nm.
- **Data Analysis:** The percentage of cell viability is calculated relative to the control, and the IC_{50} value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathways

The precise signaling pathways through which **7-O-Methyleucomol** exerts its biological effects have not yet been elucidated. However, based on the activities of other flavonoids and homoisoflavonoids, potential mechanisms can be hypothesized.



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Caption: Hypothesized signaling pathways for the anticancer activity of **7-O-Methyleucomol**.

Many flavonoids are known to interact with various cellular targets, including protein kinases, topoisomerases, and tubulin, leading to the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. Further research is required to identify the specific molecular targets and signaling cascades modulated by **7-O-Methyleucomol**.

Conclusion

7-O-Methyleucomol, a homoisoflavanone from *Eucomis bicolor*, represents a promising natural product with potential applications in drug discovery, particularly in the areas of oncology and infectious diseases. This guide has summarized the current knowledge of its chemical structure, properties, and biological activities. The provided experimental frameworks are intended to facilitate further research to fully characterize its pharmacological profile and mechanism of action. Future studies should focus on obtaining specific quantitative data on its bioactivities and elucidating the underlying molecular pathways to unlock its full therapeutic potential.

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